9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride
Overview
Description
9-Amino-1,2,3,4-tetrahydroacridine bis 1,7-heptylene dihydrochloride, also known as heptylene-bis (THA) dihydrochloride or heptylene-bis (tacrine) dihydrochloride, is a solid compound with the empirical formula C33H40N4 · 2HCl . It has a molecular weight of 565.62 .
Synthesis Analysis
The synthesis of alkylene linked bis-THA and linked benzyl-THA as highly potent and selective inhibitors and molecular probes of acetylcholinesterase has been reported .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.Cl.C (CCCNc1c2CCCCc2nc3ccccc13)CCCNc4c5CCCCc5nc6ccccc46
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the search results, it’s known that it’s a potent inhibitor of acetylcholinesterase .Physical And Chemical Properties Analysis
This compound is a white solid with a solubility of more than 10 mg/mL in water . It’s extremely hygroscopic and should be stored desiccated . The storage temperature is 2-8°C .Scientific Research Applications
Acetylcholinesterase Inhibition
9-Amino-1,2,3,4-tetrahydroacridine derivatives, including the heptylene-linked bis-THA compounds, have been studied extensively for their acetylcholinesterase (AChE) inhibition properties. These compounds are designed to simultaneously bind to the catalytic and peripheral sites of AChE, with a seven methylene tether optimizing both AChE inhibition potency and selectivity. This characteristic makes them potential candidates for the treatment of Alzheimer's disease due to their role in increasing acetylcholine levels in the brain (Carlier et al., 1999).
Potential for Alzheimer's Disease Treatment
Studies have demonstrated the potential of bis(7)-tacrine, a dimeric derivative of 9-Amino-1,2,3,4-tetrahydroacridine, in the palliative treatment of Alzheimer's disease. Bis(7)-tacrine has shown superior memory-enhancing potency and acetylcholinesterase inhibition relative to tacrine, another drug used in Alzheimer's treatment (Wang et al., 1999).
GABA(A) Receptor Antagonism
Another interesting property of bis(7)-tacrine is its ability to antagonize GABA(A) receptor function. This action complements its AChE inhibition, potentially offering a broader therapeutic effect for Alzheimer's disease (Li et al., 1999).
Molecular Orbital Study for Drug Delivery
Theoretical molecular orbital studies have been conducted to better understand the properties of THA (9-Amino-1,2,3,4-tetrahydroacridine) and its derivatives. These studies are crucial for developing enhanced drug delivery systems, particularly for Alzheimer's treatment (Pop et al., 1989).
Cardiac Potassium Channel Blocking
9-Amino-1,2,3,4-tetrahydroacridine also exhibits the ability to block cardiac potassium channels. This suggests its potential application in the field of cardiovascular pharmacology (Osterrieder, 1987).
Radiopharmaceutical Synthesis
The synthesis of 7-[123I]iodotacrine, derived from 9-Amino-1,2,3,4-tetrahydroacridine, has been explored for potential use in mapping acetylcholinesterase, offering applications in diagnostic imaging for Alzheimer's disease (Akula & Kabalka, 1999).
Management of Diabetic Disease
New derivatives of 9-substituted tetrahydroacridine have been assessed for their potential in managing diabetic disease. These compounds, acting as acetylcholine esterase inhibitors, have demonstrated efficiency and safety in in vivo studies (Megeed et al., 2017).
Future Directions
properties
IUPAC Name |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N4.2ClH/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33;;/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKXINFBJWDTSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433317 | |
Record name | Bis(7)-tacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
565.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
bis(7)-Tacrine | |
CAS RN |
224445-12-9 | |
Record name | Bis(7)-tacrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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